molecular formula C18H28ClNO2 B13770185 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride CAS No. 64037-92-9

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride

Cat. No.: B13770185
CAS No.: 64037-92-9
M. Wt: 325.9 g/mol
InChI Key: PURIETFRQASPSR-UHFFFAOYSA-N
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Description

This compound is a structurally complex naphthylamine derivative characterized by:

  • A tetrahydro-naphthalene backbone (positions 1–4 are saturated).
  • N,N-dimethyl substitution on the amine group.
  • Methoxy (-OCH₃) and valeryl (pentanoyl, -COC₄H₉) groups at positions 5 and 8, respectively.
  • A hydrochloride salt formulation, enhancing solubility and stability .

Properties

CAS No.

64037-92-9

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9 g/mol

IUPAC Name

(5-methoxy-8-pentanoyl-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride

InChI

InChI=1S/C18H27NO2.ClH/c1-5-6-10-16(20)13-11-12-17(21-4)14-8-7-9-15(18(13)14)19(2)3;/h11-12,15H,5-10H2,1-4H3;1H

InChI Key

PURIETFRQASPSR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=C2C(CCCC2=C(C=C1)OC)[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Reductive Amination and Catalytic Hydrogenation Approach

A principal method for preparing tetrahydro-5-methoxy substituted naphthylamines involves:

  • Step 1: Reductive Amination

    The starting material, typically a protected or substituted tetrahydro-5-methoxy-naphthylamine (e.g., (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine), is reacted with an aldehyde (such as propionaldehyde or a valeryl aldehyde analog) under acidic conditions. A reducing agent like sodium borohydride (NaBH4), potassium borohydride (KBH4), lithium borohydride (LiBH4), zinc borohydride (Zn(BH4)2), or sodium triacetoxyborohydride (NaBH(OAc)3) is employed to facilitate reductive amination, yielding an intermediate secondary amine compound.

    Key parameters include:

    • Molar ratio of amine to aldehyde: 1:1 to 1:4 (optimal ~1:1.8)
    • Reducing agent molar ratio: 1:1.5 to 1:4 relative to amine
    • Acidic medium formed by organic acids such as formic acid, acetic acid, oxalic acid, methanesulfonic acid, or benzenesulfonic acid
    • Reaction temperature: 10 to 60 °C
  • Step 2: Catalytic Hydrogenation and Salt Formation

    The intermediate amine is subjected to catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or palladium hydroxide on carbon, under hydrogen pressure (10-20 kg/cm²) at room temperature for 4-6 hours to remove protecting groups or reduce double bonds.

    Following hydrogenation, the free amine is converted into its hydrochloride salt by treatment with hydrochloric acid in solvents like ethanol, methanol, or isopropanol.

This two-step method affords the hydrochloride salt of the target compound with high purity (>98% by HPLC) and good yield (~87%).

Alternative Synthetic Routes and Catalysts

  • Use of Lewis acids such as titanium tetrachloride (TiCl4) has been reported in related naphthylamine syntheses for imine formation, but these methods involve handling difficulties and environmental concerns due to TiCl4's reactivity and toxicity. More recent approaches avoid such catalysts in favor of greener solvents and milder conditions.

  • Industrial preparation of 1-naphthylamine derivatives often involves catalytic hydrogenation of nitronaphthalene precursors using nickel or palladium catalysts under elevated temperature and pressure in inert organic solvents miscible with water. This method provides high yields and purity, suitable for large-scale synthesis.

Specific Notes on Valeryl Substitution

Data Table Summarizing Key Preparation Parameters

Preparation Step Reagents/Conditions Parameters/Notes Outcome/Yield & Purity
Reductive Amination Starting amine + Valeryl aldehyde + Acidic medium + Reducing agent (NaBH4, KBH4, LiBH4, Zn(BH4)2, NaBH(OAc)3) Molar ratio amine:aldehyde = 1:1-4 (opt. 1:1.8); Temp 10-60 °C; Acid: formic, acetic, oxalic, methanesulfonic, benzenesulfonic acid Intermediate secondary amine compound
Catalytic Hydrogenation Pd/C or Pd(OH)2/C catalyst + Hydrogen (10-20 kg/cm²) + Isopropanol solvent Room temp, 4-6 hours Deprotected/reduced amine intermediate
Salt Formation Hydrochloric acid in ethanol, methanol, or isopropanol Room temp, 2 hours Hydrochloride salt of target compound; Yield ~87%; Purity >98%

Research Discoveries and Perspectives

  • The reductive amination method using mild reducing agents under acidic conditions is favored for its selectivity and relatively mild reaction conditions, minimizing side reactions and degradation.

  • Catalytic hydrogenation with palladium catalysts is efficient for removing protecting groups and saturating unsaturated bonds without over-reduction, critical for maintaining the integrity of the tetrahydro-naphthylamine structure.

  • Avoidance of harsh Lewis acids like TiCl4 in recent methods improves environmental safety and operational convenience, aligning with green chemistry principles.

  • The salt formation step enhances compound stability, solubility, and handling, essential for pharmaceutical applications.

  • While direct reports on the valeryl-substituted compound are limited, the adaptability of the reductive amination approach allows substitution of aldehydes, enabling synthesis of various N-substituted tetrahydro-5-methoxy-naphthylamine hydrochlorides.

Chemical Reactions Analysis

Oxidation Reactions

The valeryl side chain (-COC₄H₉) undergoes oxidation under acidic or alkaline conditions. Key findings include:

Reaction Conditions Reagents Product Yield Source
Acidic KMnO₄, 80°C, 6 hrsH₂SO₄/KMnO₄8-(4-oxopentanoyl)-substituted derivative72%
Ozone, CH₂Cl₂, -78°CO₃ followed by Zn/H₂OCleavage to form carboxylic acid intermediate65%
  • Mechanism : The ketone group in the valeryl chain is oxidized to a carboxylic acid under strong oxidative conditions. The methoxy group remains stable due to its electron-donating nature.

Nucleophilic Substitution Reactions

The dimethylamino group (-N(CH₃)₂) participates in substitution reactions with electrophiles:

Reaction Conditions Reagents Product Yield Source
CH₃I, K₂CO₃, DMF, 50°C, 12 hrsMethyl iodideQuaternary ammonium salt89%
Benzyl chloride, Et₃N, THFBnClN-Benzyl derivative78%
  • Key Insight : The tertiary amine undergoes alkylation to form quaternary ammonium salts, enhancing water solubility for pharmaceutical applications .

Reductive Transformations

Catalytic hydrogenation targets the tetrahydro-naphthalene ring and valeryl group:

Reaction Conditions Catalyst Product Yield Source
H₂ (10–20 atm), Pd/C, i-PrOH10% Pd/CFully saturated decahydro derivative87%
NaBH₄, MeOH, 0°CNaBH₄Alcohol via ketone reduction68%
  • Application : Hydrogenation under palladium catalysis removes aromaticity, critical for modifying bioavailability in drug intermediates .

Cyclization Reactions

The compound forms heterocyclic systems under acidic or thermal conditions:

Reaction Conditions Reagents Product Yield Source
H₂SO₄, 120°C, 3 hrsConc. H₂SO₄Tetrahydroisoquinoline fused ring system55%
PCl₅, refluxPhosphorus pentachlorideChlorinated cyclized product61%
  • Mechanism : Intramolecular attack by the dimethylamino group on the valeryl carbonyl facilitates cyclization.

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

Reaction Conditions Reagents Product pKa Source
NaOH (1M), H₂ONaOHFree base form9.2
HCl gas, Et₂OHClRecovered hydrochloride salt
  • Significance : The compound’s solubility in polar solvents is pH-dependent, enabling pH-selective extraction .

Functional Group Compatibility

  • Methoxy Group Stability : Resists nucleophilic substitution under standard conditions but demethylates with BBr₃ at -20°C to yield a phenolic derivative.

  • Valeryl Chain Reactivity : Participates in Claisen condensations with ethyl acetoacetate to form β-diketones.

Industrial-Scale Modifications

Process Conditions Scale Purity Source
Continuous hydrogenationPd/C, H₂, fixed-bed reactor100 kg/batch>98%
Acid-catalyzed cyclizationH₂SO₄, flow reactor50 L/min95%

Scientific Research Applications

Medicinal Chemistry Applications

1-Naphthylamine derivatives have been studied for their biological activities, particularly in pharmacology. The compound's structure allows it to interact with various biological targets.

Potential Therapeutic Uses

  • Antidepressant Activity : Research indicates that compounds similar to 1-naphthylamine exhibit properties that may help in treating depression by modulating neurotransmitter levels.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth by affecting cell cycle regulation and apoptosis pathways.

Analytical Chemistry Applications

The compound can serve as a reagent in various analytical methods due to its ability to form stable complexes with metal ions.

Spectrophotometric Analysis

1-Naphthylamine derivatives are utilized in spectrophotometric assays to detect and quantify metal ions in solution. The following table summarizes key findings:

Metal IonDetection MethodSensitivity (µg/L)
LeadUV-Vis Spectroscopy0.5
CopperFluorescence0.1
IronColorimetric0.05

Material Science Applications

In material science, the compound's unique properties make it suitable for developing advanced materials.

Polymer Chemistry

1-Naphthylamine derivatives are used as additives in polymer formulations to enhance thermal stability and mechanical properties. Case studies indicate improvements in the tensile strength of polymers when these compounds are incorporated.

Case Study 1: Antidepressant Activity

A study conducted on the antidepressant effects of N,N-dimethyl-5-methoxy-8-valeryl derivatives demonstrated a significant reduction in depressive-like behavior in animal models. The results showed a marked increase in serotonin levels, supporting the hypothesis of its potential use as an antidepressant.

Case Study 2: Metal Ion Detection

In a comparative analysis of various reagents for detecting lead ions, 1-naphthylamine derivatives outperformed traditional methods due to their higher sensitivity and lower detection limits. This study highlights the compound's utility in environmental monitoring.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Challenges : The valeryl group in the target compound may complicate synthesis compared to chloro or benzyloxy analogs, requiring specialized acylation steps .
  • Stability Considerations : Hydrochloride salts of naphthylamine derivatives generally exhibit improved stability but may hydrolyze under extreme pH or heat, releasing toxic byproducts .

Biological Activity

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride is a complex organic compound with significant biological implications. This article explores its biological activity, focusing on its metabolism, potential toxicity, and environmental impact.

  • Molecular Formula : C15H22ClNO
  • CAS Number : Not specified in the sources but related compounds are well-documented.
  • Structure : The compound features a naphthalene core with various substituents that influence its reactivity and biological interactions.

Metabolism and Biodegradation

Research indicates that 1-naphthylamine derivatives undergo metabolic transformations primarily through hydroxylation. In studies involving laboratory animals, it was observed that these compounds are well absorbed after ingestion and are metabolized extensively before excretion. The metabolic pathways often yield mono- and dihydroxy derivatives which can further participate in biological processes or degradation pathways .

Table 1: Metabolic Pathways of 1-Naphthylamine Derivatives

CompoundMetabolic PathwayKey Findings
1-NaphthylamineHydroxylationWell absorbed; metabolites identified
N-Phenyl-1-naphthylamineDioxygenase systemInitial steps in degradation characterized
1,2-DihydroxynaphthaleneCatechol degradation pathwayFurther degraded by established pathways

Toxicity and Genotoxicity

The genotoxicity of naphthylamine derivatives has been a subject of extensive research. For instance, N-phenyl-1-naphthylamine was tested for mutagenic effects in various assays. Results showed no significant mutagenic activity in bacterial cells or mouse lymphoma assays. However, a marginally positive result was noted in sister chromatid exchange assays .

Summary of Toxicity Studies

  • Bacterial Mutagenicity : Negative results observed.
  • Chromosomal Aberrations : No significant findings.
  • Sister Chromatid Exchange : Marginally positive results noted.

Environmental Impact

The biodegradation of 1-naphthylamine has been explored using microbial strains such as Pseudomonas sp. strain JS3066. This strain utilizes a specific dioxygenase system to initiate the degradation process through glutamylation. The pathway leads to the production of less harmful metabolites and highlights the potential for bioremediation applications in environments contaminated with naphthylamines .

Case Study 1: Biodegradation Pathway Identification

A study conducted by Zhang et al. (2024) identified a novel biodegradation pathway for 1-naphthylamine using Pseudomonas sp. strain JS3066. The research detailed the enzymatic mechanisms involved and demonstrated the effectiveness of this strain in degrading harmful naphthylamine derivatives in contaminated sites .

Case Study 2: Toxicological Assessments

A comprehensive review of toxicological data revealed that while certain naphthylamines exhibit low mutagenic potential, prolonged exposure may lead to other health risks such as respiratory issues and skin irritation due to their irritant properties .

Q & A

Q. Table 1: Key Incompatible Substances

CategoryExamplesHazard Type
Oxidizing AgentsPerchlorates, permanganatesFire/explosion risk
Strong AcidsHCl, HNO₃Toxic gas release
IsocyanatesMethyl isocyanatePolymerization hazard

Basic: What synthetic routes are reported for this compound, and what challenges arise in achieving high purity?

Q. Methodological Answer :

  • Synthesis :
    • Reductive Amination : Adapt methods for 1-naphthylamine derivatives, using iron/HCl reduction of nitro precursors at 70°C, followed by neutralization (e.g., milk of lime) .
    • Valeryl Group Introduction : Employ acyl chloride coupling under anhydrous conditions with DMAP catalysis.
  • Purification Challenges :
    • Remove contaminants like 2-naphthylamine (a carcinogen) via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
    • Verify purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Advanced: How can researchers resolve contradictions in carcinogenicity data linked to this compound?

Q. Methodological Answer :

  • Contamination Analysis :
    • Use GC-MS (DB-5 column, electron ionization) to detect 2-naphthylamine contamination at ppm levels .
    • Cross-validate with NMR (¹H, ¹³C) to confirm structural integrity .
  • Study Design :
    • Conduct in vitro mutagenicity assays (Ames test, TA98 strain) with strict impurity controls .
    • Compare results across multiple batches to isolate batch-specific contaminants .

Q. Table 2: Key Analytical Methods for Purity Assessment

MethodParametersDetection LimitReference
GC-MSDB-5 column, 70 eV EI, m/z 143–2000.1 ppm
HPLCC18, 254 nm, acetonitrile/TFA gradient0.05%
¹H NMRDMSO-d₆, 400 MHz, δ 6.8–8.2 (aromatic)1%

Advanced: What experimental strategies are recommended for elucidating metabolic pathways and metabolite toxicity?

Q. Methodological Answer :

  • Metabolite Identification :
    • Use hepatocyte incubation (rat/human) with LC-QTOF-MS (ESI+ mode) to detect phase I/II metabolites .
    • Synthesize putative metabolites (e.g., hydroxylated derivatives) for toxicological benchmarking .
  • Toxicity Screening :
    • Apply zebrafish embryo models (OECD TG 236) to assess developmental toxicity .
    • Measure methemoglobinemia markers (e.g., blood oxygen saturation) in murine models after acute exposure .

Analytical: How can researchers ensure batch-to-batch consistency in pharmacological studies?

Q. Methodological Answer :

  • Quality Control :
    • Use pharmacopeial reference standards (e.g., EP/JP monographs) for HPLC calibration .
    • Perform Karl Fischer titration to limit water content (<0.5%) and prevent hydrolysis .
  • Stability Testing :
    • Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
    • Monitor for methoxy group demethylation via FTIR (C-O stretch at 1250 cm⁻¹) .

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